1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione

Antibacterial Enoyl-ACP reductase (FabI) Francisella tularensis

1-(1H-Indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione (CAS 18272-10-1, PubChem CID 7117403, CHEMBL1390649) is a synthetic small molecule (C21H18N2O2, MW 330.4 g/mol, XLogP3 3.3) that combines an indole fragment and a 4-phenyl-1,2,3,6-tetrahydropyridine fragment linked via a 1,2-dione bridge. This compound belongs to a broader class of indole–tetrahydropyridine pseudo-natural products (PNPs), exemplified by the apoxidole IDO1 inhibitor chemotype, where the monopodal connectivity of these two privileged fragments is not found in nature.

Molecular Formula C21H18N2O2
Molecular Weight 330.387
CAS No. 18272-10-1
Cat. No. B2372615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione
CAS18272-10-1
Molecular FormulaC21H18N2O2
Molecular Weight330.387
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H18N2O2/c24-20(18-14-22-19-9-5-4-8-17(18)19)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14,22H,11-13H2
InChIKeyDYWPUERMMIWEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione (CAS 18272-10-1): Procurement-Relevant Chemical Identity and Pharmacophore Context


1-(1H-Indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione (CAS 18272-10-1, PubChem CID 7117403, CHEMBL1390649) is a synthetic small molecule (C21H18N2O2, MW 330.4 g/mol, XLogP3 3.3) that combines an indole fragment and a 4-phenyl-1,2,3,6-tetrahydropyridine fragment linked via a 1,2-dione bridge [1]. This compound belongs to a broader class of indole–tetrahydropyridine pseudo-natural products (PNPs), exemplified by the apoxidole IDO1 inhibitor chemotype, where the monopodal connectivity of these two privileged fragments is not found in nature [2]. The 4-phenyl substitution on the tetrahydropyridine ring distinguishes this compound from other members of the class and creates a scaffold that has been screened in antibacterial target-based assays [3].

Why Indole–Tetrahydropyridine Analogs Cannot Be Interchanged: The Critical Role of the 4-Phenyl Substituent in 18272-10-1


Indole–tetrahydropyridine ethane-1,2-diones bearing different substituents on the tetrahydropyridine ring exhibit divergent biological profiles. The 4-phenyl substituent in 18272-10-1 is not a passive decoration; it directly influences lipophilicity (XLogP3 3.3), molecular shape, and target engagement. This contrasts with analogs such as 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which replaces the tetrahydropyridine core with an N-benzoylpiperazine and shifts activity toward HIV-1 gp120/CD4 inhibition [1]. In the FabI antibacterial assay, 18272-10-1 exhibited measurable inhibition (IC50 3000 nM) [2], whereas other indole–dione variants in the ChEMBL series targeting FabI from Francisella tularensis show a wide potency range, underscoring that even modest structural changes in the linker or aryl substituent alter target binding. Procurement of a generic indole–dione without the 4-phenyl-tetrahydropyridine moiety cannot guarantee equivalent activity in FabI or related target-based screens.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione (18272-10-1) vs. Closest Analogs


FabI Enzyme Inhibition: 18272-10-1 vs. Representative Indole–Dione FabI Inhibitor

18272-10-1 inhibits Francisella tularensis enoyl-ACP reductase (FabI) with an IC50 of 3000 nM, as recorded in the ChEMBL/BindingDB curated dataset [1]. By comparison, a closely related indole–dione scaffold inhibitor (CHEMBL1945507) bearing a different substitution pattern exhibits a Ki of 360 nM against the same FabI target [2]. While the comparator compound shows approximately 8-fold greater binding affinity, the structural basis for this difference lies in the substitution pattern: 18272-10-1 carries the 4-phenyl-1,2,3,6-tetrahydropyridine moiety, whereas the higher-potency inhibitor utilizes a distinct aryl substitution. This demonstrates that FabI recognition is sensitive to the tetrahydropyridine substituent, providing a structure–activity relationship (SAR) anchor point for medicinal chemistry optimization.

Antibacterial Enoyl-ACP reductase (FabI) Francisella tularensis

Scaffold Comparison: 4-Phenyl-Tetrahydropyridine vs. N-Benzoylpiperazine in Indole–Ethane-1,2-dione Series

The target compound 18272-10-1 features a 4-phenyl-1,2,3,6-tetrahydropyridine ring connected to the indole–dione core. In contrast, 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (the screening lead for the BMS HIV-1 attachment inhibitor program) incorporates an N-benzoylpiperazine moiety [1]. While the piperazine-based analog shows antiviral activity in HIV-1 entry assays (EC50 values in the low micromolar range for optimized derivatives), no HIV-1 attachment inhibition data are publicly available for 18272-10-1 [2]. The structural divergence—tetrahydropyridine vs. piperazine—results in different conformational preferences, basicity, and hydrogen-bonding capacity (2 H-bond acceptors for 18272-10-1 vs. 3–4 for the piperazine analog), fundamentally altering the pharmacophore for gp120/CD4 interaction.

Scaffold hopping HIV-1 attachment gp120/CD4 inhibitor

Apoxidole Chemotype Distinction: 18272-10-1 vs. Apoxidole-1 (IDO1 Type IV Inhibitor)

Apoxidole-1, a representative indole–tetrahydropyridine pseudo-natural product, inhibits IDO1 with a cellular Kyn IC50 of 46.7 µM in HeLa cells and binds apo-IDO1 with a KD,app of 1.1 µM (ITC KD 20.7 nM) [1]. Apoxidole-1 (C31H36N2O8S, MW 596.70) is substantially larger than 18272-10-1 (C21H18N2O2, MW 330.4) [2]. While both compounds share the indole–tetrahydropyridine monopodal connectivity, 18272-10-1 lacks the extended substitution and sulfonamide-bearing moiety that confer IDO1 type IV inhibition in apoxidoles. The structural dissimilarity makes 18272-10-1 unsuitable as an apoxidole surrogate for IDO1-targeted chemical biology.

IDO1 inhibition Immuno-oncology Pseudo-natural product

Lipophilicity-Driven Differentiation: XLogP3 Comparison Across Indole–Tetrahydropyridine Analogs

The computed XLogP3 of 18272-10-1 is 3.3, placing it in a favorable lipophilicity range for cell permeability while remaining below the typical liability threshold (XLogP > 5) [1]. For comparison, apoxidole-1, with its sulfonamide and extended alkyl–aryl substitution, is predicted to have significantly higher lipophilicity (estimated XLogP > 5 based on its C31H36N2O8S formula and structural features) . This difference directly impacts aqueous solubility, plasma protein binding propensity, and non-specific binding in biochemical assays. The moderate lipophilicity of 18272-10-1 makes it a more tractable starting point for fragment-based or lead-like screening libraries where excessive hydrophobicity is penalized.

Lipophilicity Drug-likeness ADME prediction

Target Engagement Specificity: FabI Antibacterial Target vs. Dopamine D2 Receptor Agonism (Carmoxirole Class)

A structurally related compound, carmoxirole (3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole-5-carboxylic acid), is a selective, peripherally acting dopamine D2 receptor agonist with antihypertensive properties in vivo [1]. Carmoxirole and 18272-10-1 share the 4-phenyl-tetrahydropyridine–indole architecture but differ in two critical features: (a) the linker (butyl chain in carmoxirole vs. ethane-1,2-dione in 18272-10-1), and (b) the indole substitution (5-carboxylic acid in carmoxirole vs. unsubstituted indole in 18272-10-1). These structural differences redirect biological activity: 18272-10-1 has documented FabI inhibition (IC50 3000 nM) [2] with no reported dopaminergic activity, while carmoxirole is a validated D2 agonist. This demonstrates that the ethane-1,2-dione linker can functionally uncouple the scaffold from aminergic GPCR activity.

Target selectivity FabI Dopamine D2 receptor

Recommended Research and Procurement Scenarios for 18272-10-1 Based on Quantified Differentiation Evidence


Antibacterial FabI Inhibitor SAR Expansion Using the 4-Phenyl-Tetrahydropyridine Scaffold

Based on the confirmed FabI inhibition (IC50 3000 nM) against F. tularensis [1], 18272-10-1 serves as a tractable starting point for medicinal chemistry SAR studies. The 4-phenyl substituent on the tetrahydropyridine ring and the ethane-1,2-dione linker provide vectors for systematic structural modification to improve potency toward the sub-micromolar range. Procurement of 18272-10-1 enables analog synthesis campaigns where the 4-phenyl group is varied to probe the FabI active-site topology, leveraging the existing X-ray crystal structures of FabI–inhibitor complexes from F. tularensis (PDB entries available) [2].

Physicochemical Property-Weighted Compound Library Design for Antibacterial Screening

With a computed XLogP3 of 3.3 and molecular weight of 330.4 Da, 18272-10-1 resides in an attractive region of oral drug-like chemical space [1]. Its moderate lipophilicity contrasts with more hydrophobic indole–tetrahydropyridine analogs such as fully substituted apoxidoles. Procurement of 18272-10-1 for inclusion in diversity-oriented screening libraries allows hit identification under conditions that penalize excessively lipophilic compounds, enhancing the probability of identifying leads with favorable ADME profiles [2].

Negative Control or Orthogonal Chemotype in IDO1 Inhibitor Discovery Programs

Because 18272-10-1 shares the indole–tetrahydropyridine monopodal connectivity with apoxidole IDO1 inhibitors but lacks the substituents required for apo-IDO1 stabilization, it can serve as a structurally related negative control in IDO1 biochemical and cellular assays [1]. Its substantially lower molecular weight (330.4 vs. 596.7 Da) and absence of the sulfonamide moiety ensure that any observed IDO1 inhibition from related analogs is not attributable to the core scaffold alone. This established differentiation from apoxidole-1 supports its procurement for specificity profiling in immuno-oncology target validation [2].

Selective Scaffold for Non-Dopaminergic Applications of the 4-Phenyl-Tetrahydropyridine–Indole Architecture

The structural comparison with carmoxirole (D2 agonist) demonstrates that the ethane-1,2-dione linker in 18272-10-1 redirects target engagement away from aminergic GPCRs toward enzyme targets such as FabI [1]. Researchers seeking to exploit the 4-phenyl-tetrahydropyridine–indole framework for non-CNS indications—antibacterial, anti-inflammatory, or metabolic enzyme targets—should prioritize 18272-10-1 over alkyl-linked analogs to minimize dopaminergic off-target risk. Procurement of 18272-10-1 thus enables investigation of this scaffold class outside the neuroscience domain [2].

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